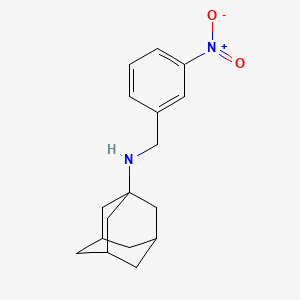

1-adamantyl(3-nitrobenzyl)amine

Description

1-Adamantyl(3-nitrobenzyl)amine is a hybrid organic compound featuring a rigid adamantane scaffold linked to a 3-nitrobenzylamine moiety. The adamantane group, known for its lipophilic and sterically bulky nature, is widely utilized in medicinal chemistry to enhance metabolic stability and membrane permeability . The 3-nitrobenzyl group introduces electron-withdrawing properties, which can modulate the compound’s electronic profile and binding interactions.

Properties

IUPAC Name |

N-[(3-nitrophenyl)methyl]adamantan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c20-19(21)16-3-1-2-12(7-16)11-18-17-8-13-4-14(9-17)6-15(5-13)10-17/h1-3,7,13-15,18H,4-6,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCVGZIFAMULNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NCC4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385976 | |

| Record name | N-[(3-Nitrophenyl)methyl]tricyclo[3.3.1.1~3,7~]decan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57304-72-0 | |

| Record name | N-[(3-Nitrophenyl)methyl]tricyclo[3.3.1.1~3,7~]decan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Adamantyl(3-nitrobenzyl)amine is a compound that combines the adamantane structure with a nitrobenzyl moiety, which has been explored for various biological activities. This article summarizes the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound is synthesized through the reaction of 1-adamantylamine with 3-nitrobenzaldehyde, typically via a condensation reaction. The resulting product is characterized using techniques such as X-ray crystallography, NMR, and FTIR spectroscopy to confirm its identity and purity .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate that adamantane derivatives exhibit broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. This is attributed to their ability to disrupt bacterial cell membranes and inhibit vital cellular processes .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Anticancer Activity

Research has shown that compounds similar to this compound can induce apoptosis in cancer cells. A study involving acute myeloid leukemia (AML) demonstrated that adamantane derivatives could extend survival in animal models by inducing programmed cell death in cancerous cells .

Case Study: Induction of Apoptosis in AML Cells

A recent study evaluated the effects of this compound on AML cell lines. The compound was found to significantly reduce cell viability at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating its potential as a therapeutic agent against AML .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the adamantane group enhances the compound's ability to integrate into lipid membranes, leading to destabilization and rupture of bacterial cells.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, thereby hindering tumor growth.

- Induction of Oxidative Stress : The nitro group may contribute to the generation of reactive oxygen species (ROS), which are known to induce apoptosis in various cell types.

Scientific Research Applications

Synthetic Routes

The synthesis of 1-adamantyl(3-nitrobenzyl)amine typically involves a nucleophilic substitution reaction between 1-adamantylamine and 3-nitrobenzyl bromide, often utilizing potassium carbonate as a base in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. This method allows for the efficient formation of the desired product with high yields.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications:

- Antiviral Activity: Compounds with adamantane structures are known for their antiviral properties, particularly against influenza viruses. The adamantane moiety enhances membrane permeability, facilitating cellular uptake and interaction with intracellular targets .

- Anticancer Properties: Research indicates that adamantane derivatives can induce apoptosis in various cancer cell lines. For instance, studies have shown that modifications to the adamantane structure can enhance the efficacy of compounds against acute myeloid leukemia (AML), making them potential candidates for cancer therapy .

The biological activity of this compound is attributed to its unique structure:

- Mechanism of Action:

- Antibacterial Effects: The compound has also been investigated for its antibacterial properties, where the nitro group may undergo reduction to form reactive species that inhibit bacterial growth .

Material Science Applications

The unique properties imparted by the adamantane structure make this compound valuable in material science:

- Polymer Development: Its incorporation into polymer matrices can enhance mechanical properties and thermal stability due to the rigid nature of the adamantane core.

- Nanomaterials: The compound's lipophilicity and stability make it suitable for developing advanced nanomaterials used in various industrial applications .

Case Study 1: Antiviral Efficacy

A study demonstrated the effectiveness of adamantane derivatives in inhibiting influenza virus replication. The introduction of the nitro group in this compound significantly enhanced its antiviral activity compared to other derivatives lacking this modification .

Case Study 2: Cancer Cell Apoptosis

Research focusing on the apoptotic effects of adamantane derivatives revealed that this compound induced programmed cell death in AML cells. This effect was independent of the cancer cell line's sensitivity to traditional retinoid therapies, indicating a novel mechanism of action .

Comparison with Similar Compounds

Structural Analogues with Modified Adamantyl Groups

- The dimethoxy derivatives may exhibit improved solubility but reduced metabolic stability compared to the nitro analogue .

- N-(1-Adamantyl)ethylenediamine : This compound replaces the nitrobenzyl group with an ethylenediamine chain, introducing additional hydrogen-bonding capabilities. Such modifications could enhance interactions with polar enzyme active sites but may compromise lipophilicity critical for blood-brain barrier penetration .

- 2-Adamantyl Derivatives : Substituting the 1-adamantyl group with a 2-adamantyl isomer (e.g., in compound 12 from ) significantly reduces inhibitory activity against soluble epoxide hydrolase (sEH), highlighting the importance of the adamantane substitution pattern for target engagement .

Functional Group Variations: Amine vs. Amide

- Adamantyl Carboxamides/Acetamides : Unlike 1-adamantyl(3-nitrobenzyl)amine, amide derivatives (e.g., compound 9a in ) often show diminished antibacterial activity due to steric hindrance from the adamantyl group, which disrupts binding to bacterial targets. The free amine in the nitrobenzylamine may facilitate stronger hydrogen bonding compared to the amide’s carbonyl group .

- Urea and Thiourea Derivatives : In sEH inhibitors, replacing the adamantylamine with urea/thiourea (e.g., compounds 6a–d in ) alters potency. Thiourea derivatives (e.g., 6d , IC₅₀ = 4.66 nM) outperform amines (e.g., 9a , IC₅₀ = 14.2 nM), suggesting that hydrogen-bond acceptor strength and steric flexibility are critical for enzyme inhibition .

Nitrobenzylamine Analogues

- 4-Nitrobenzylamine : A positional isomer with the nitro group at the para position (). The meta-nitro configuration in this compound may provide better steric alignment with hydrophobic pockets in targets like viral ion channels, as seen in amantadine-resistant influenza M2 blockers .

- This modification could lower antiviral efficacy compared to the primary amine in this compound .

Physicochemical Properties

- Steric Effects : The adamantane group imposes significant steric hindrance, as seen in failed ring-closure reactions (). This bulkiness may limit conformational flexibility but enhance binding selectivity for rigid enzyme pockets .

- Host-Guest Interactions : Adamantane’s hydrophobic nature enables supramolecular complexation with β-cyclodextrin (), a property exploited in drug delivery systems. The nitro group may further stabilize these complexes via dipole-dipole interactions .

Q & A

Q. Advanced

- Solvent choice : High-boiling solvents (e.g., diglyme) enable elevated temperatures to overcome kinetic barriers .

- Catalyst design : Bulky ligands or metal catalysts (e.g., Pd/NiO) enhance substrate accessibility for reductive amination .

- Protecting groups : Temporarily masking the amine (e.g., with tert-butyl carbamates) reduces steric bulk during intermediate steps .

What are the applications of this compound in medicinal chemistry?

Basic

Adamantyl derivatives are explored for antiviral, anticancer, and CNS-targeting agents due to their lipid solubility and metabolic stability. The nitrobenzyl group facilitates photoactivation or nitro-reduction prodrug strategies .

How can computational methods optimize reactions for adamantyl-containing compounds?

Advanced

Density-functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) predicts reaction energetics and steric landscapes. For example, gradient-corrected functionals (e.g., Lee-Yang-Parr) model electron correlation effects in nitro-group reduction pathways .

What analytical challenges arise in detecting nitrosamine impurities in this compound?

Advanced

Nitroso derivatives may form under acidic/oxidizing conditions. EMA guidelines recommend:

- Synthesizing nitrosamine reference standards for LC-MS/MS validation.

- Justifying impurity absence via stability studies (e.g., pH, temperature) and structural reactivity analyses .

What protective group strategies are effective for the amine in this compound?

Q. Basic

- tert-Butoxycarbonyl (Boc) : Stable under basic conditions, removable via TFA.

- Trifluoroacetyl (TFA) : Compatible with Pd-catalyzed cross-couplings .

How does the 3-nitrobenzyl group’s electronic effect influence reactivity?

Advanced

The nitro group’s electron-withdrawing nature deactivates the benzyl ring, directing electrophilic substitutions to meta positions. Reductive amination of nitrobenzyl precursors (e.g., using H₂/Pd) yields amines for further functionalization .

What catalytic systems advance nitro-group modifications in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.